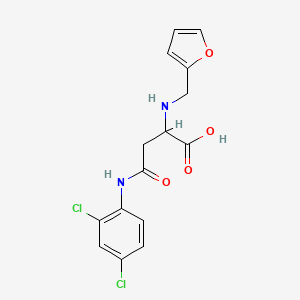

4-(2,4-Dichloroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid

Description

4-(2,4-Dichloroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with a 2,4-dichloroanilino group at position 4 and a furan-2-ylmethylamino group at position 2. The molecule contains two aromatic systems (dichlorophenyl and furanyl) and multiple functional groups, including an amide and a carboxylic acid.

Properties

IUPAC Name |

4-(2,4-dichloroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O4/c16-9-3-4-12(11(17)6-9)19-14(20)7-13(15(21)22)18-8-10-2-1-5-23-10/h1-6,13,18H,7-8H2,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAOLBXYFBBJRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dichloroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the dichloroaniline derivative. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions can vary, but they may include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. Its interaction with biological targets can be explored for treating various diseases.

Industry: In industry, this compound may find use in the production of dyes, herbicides, or other chemical products.

Mechanism of Action

The mechanism by which 4-(2,4-Dichloroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 4-oxobutanoic acid derivatives, which are characterized by variations in the substituents on the anilino ring and the amino group at position 2. Below is a systematic comparison with structurally related analogs:

Chlorinated Anilino Derivatives

- 4-(2-Chloroanilino)-4-oxobutanoic acid (): Structure: Lacks the 4-chloro and furanmethyl groups. Key Differences: Reduced halogenation (monochloro vs. dichloro) and absence of the furan moiety. Implications: Lower molecular weight (250.65 g/mol vs. ~370 g/mol estimated for the target compound) and fewer H-bond acceptors (4 vs.

- 4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic acid (): Structure: Features a butyrylamino substituent at position 5 of the chloroanilino ring. Key Differences: Additional acylated amino group increases hydrophobicity (logP ~2.5 estimated) compared to the dichloro-furan derivative. Implications: Enhanced membrane permeability but possible metabolic instability due to the ester-like linkage .

Halogen-Substituted Analogs

- 4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid (): Structure: Substitutes iodine at the 4-position and introduces a methylene group. Key Differences: Larger atomic radius of iodine vs. chlorine alters steric and electronic interactions. The methylene group creates a conjugated double bond, rigidifying the structure.

Alkyl/Aryl-Substituted Analogs

- (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid (): Structure: Contains a methyl group on the anilino ring and a double bond in the butenoyl chain. Key Differences: The α,β-unsaturated carbonyl system enhances electrophilicity, enabling Michael addition reactions.

- 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid (): Structure: Substitutes an ethyl group on the anilino ring. Key Differences: Increased lipophilicity due to the ethyl group, improving blood-brain barrier penetration. Implications: Potential central nervous system applications but reduced aqueous solubility .

Heterocyclic Derivatives

- 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (): Structure: Incorporates a sulfanyl group and diverse aryl substituents. Key Differences: Sulfur atom introduces hydrogen-bonding and redox activity.

- 4-{2-[(4-Methoxyanilino)carbonyl]anilino}-4-oxobutanoic acid (): Structure: Contains a methoxy group and an additional carbonyl-linked anilino moiety. Key Differences: Extended conjugation system and methoxy group enhance electron-donating capacity. Implications: Improved stability under oxidative conditions and fluorescence properties for analytical use .

Data Table: Comparative Analysis of Key Analogs

Research Findings and Implications

- Synthetic Accessibility: Compounds like (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid are synthesized in high yields (~94%) via maleic anhydride reactions (), suggesting scalable routes for the target compound with optimized halogenation steps.

- Biological Relevance : The dichloro and furan groups in the target compound may enhance binding to hydrophobic enzyme pockets (e.g., kinases or GPCRs), as seen in chlorinated drug candidates .

- Physicochemical Properties : Compared to analogs with methoxy or ethoxycarbonyl groups (), the target compound’s dichloro-furan system balances hydrophobicity and hydrogen-bonding capacity, critical for oral bioavailability.

Biological Activity

The compound 4-(2,4-Dichloroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid is a complex organic molecule with potential therapeutic applications. Its structure includes a 4-oxobutanoic acid backbone, substituted by a dichloroaniline and a furan moiety, which may contribute to its biological activity. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical formula of the compound is , with a molecular weight of approximately 305.15 g/mol. The presence of the dichloroaniline and furan groups suggests a range of possible interactions within biological systems, enhancing its potential as a pharmacological agent.

Preliminary studies indicate that compounds with similar structural features exhibit significant biological activities, particularly in the following areas:

- Anticancer Activity : Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of 4-oxobutanoic acids have been identified as inhibitors of kynurenine 3-monooxygenase, an enzyme linked to neurodegenerative diseases and cancer pathways.

- Anti-inflammatory Properties : The furan and dichlorophenyl groups may enhance interactions with specific enzymes or receptors involved in inflammatory responses, potentially reducing inflammation .

Biological Activity Data

A summary of biological activities observed in related compounds is presented in the table below:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 4-(2-Aminophenyl)-4-oxobutanoic acid | Aminophenyl group | Inhibitor of kynurenine pathway enzymes |

| 3-(3,5-Dichlorophenyl)-1-(furan-2-carbonyl)urea | Urea linkage with furan | Potential anticancer activity |

| 5-(3-Chloroanilino)-3-hydroxy-pentanoic acid | Hydroxy group with aniline | Anti-inflammatory properties |

Case Studies

- Anticancer Studies : Research has shown that compounds similar to this compound display cytotoxic effects against various cancer cell lines. For example, derivatives have been tested against human breast adenocarcinoma (MCF-7) and leukemia cell lines, demonstrating IC50 values in the low micromolar range .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways has been highlighted in various studies. For instance, certain derivatives have been shown to inhibit enzymes associated with the kynurenine pathway, which is implicated in both cancer progression and neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.